molecular formula C23H28N4O3 B14988912 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B14988912
M. Wt: 408.5 g/mol
InChI Key: VYJRNJQZVSZIBO-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and suitable electrophiles.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide group is attached through amide bond formation, typically using phenoxyacetic acid derivatives and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole core may interact with enzymes or receptors, modulating their activity. The morpholine ring and phenoxyacetamide group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE: shares structural similarities with other benzodiazole derivatives and morpholine-containing compounds.

Uniqueness

    Structural Features: The combination of a benzodiazole core, morpholine ring, and phenoxyacetamide group is unique, providing distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O3/c1-3-27-20-9-8-18(24-23(28)16-30-21-7-5-4-6-17(21)2)14-19(20)25-22(27)15-26-10-12-29-13-11-26/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,24,28)

InChI Key

VYJRNJQZVSZIBO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)N=C1CN4CCOCC4

Origin of Product

United States

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